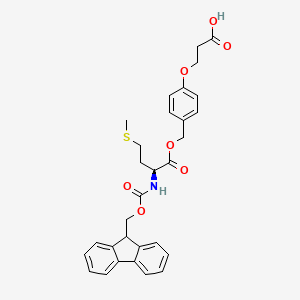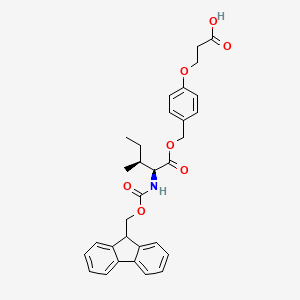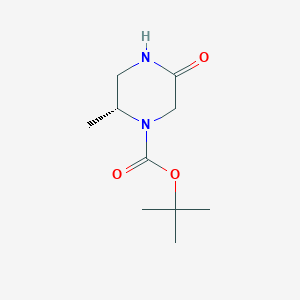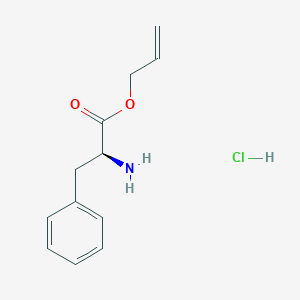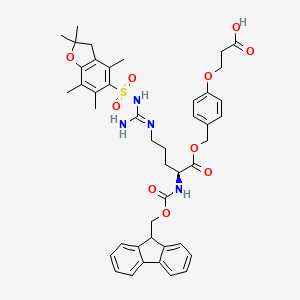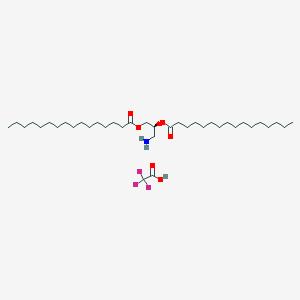
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPTGA-TFA) is a synthetic derivative of the naturally occurring amino acid glycine. It is an important component of many biochemical pathways and has been extensively studied in the fields of biochemistry and biotechnology. DPTGA-TFA has been used as a model compound in studies of protein structure, enzymatic catalysis, and biochemical signaling pathways. It has also been used in laboratory experiments to study the effects of various environmental factors on enzyme activity.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics research to study protein interactions and functions. It can be used to modify proteins or peptides to investigate their structure-activity relationships .
Liposome Preparation
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA: is instrumental in the preparation of liposomes, which are spherical vesicles commonly used for drug delivery. The compound’s amphiphilic nature allows it to form bilayer structures that encapsulate therapeutic agents, enhancing their stability and bioavailability .
Membrane Structure Studies
Researchers use this compound to explore the relationship between membrane structure and function. It serves as a model for biological membranes, aiding in the understanding of membrane dynamics and the effects of various substances on membrane integrity .
Immunoliposome Development
The compound is involved in the development of immunoliposomes. These are liposomes that contain antibodies or other targeting molecules on their surface, allowing for targeted drug delivery to specific cells or tissues, such as tumor cells .
Biochemical Modification
In biochemical research, 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is used to modify biochemical compounds. This can help in altering their properties, such as solubility and reactivity, to better understand their mechanisms of action .
Cell Signaling Studies
The compound is used in cell signaling studies to investigate the role of lipids in signal transduction. It can mimic the behavior of natural signaling lipids and help in deciphering the complex pathways involved in cellular communication .
Transfection Agent
Due to its ability to form complexes with nucleic acids, it can be used as a transfection agent. This application is crucial for introducing DNA or RNA into cells in gene therapy and genetic research .
Analytical Chemistry
In analytical chemistry, 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA can be used as a standard or reference compound. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in measurements .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 1,2-dipalmitoyl-sn-glycero-3-phosphate, are major components in biological membranes . They play crucial roles in intracellular and extracellular signaling .
Mode of Action
It’s structurally similar compound, 1,2-dipalmitoyl-sn-glycero-3-phosphate, is known to interact with cholesterol, inducing condensation of monolayers in the presence of ca2+ ions . This suggests that 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA might interact with biological membranes in a similar manner.
Biochemical Pathways
Given its structural similarity to 1,2-dipalmitoyl-sn-glycero-3-phosphate, it may be involved in the regulation of intracellular and extracellular signaling pathways .
Pharmacokinetics
Its trifluoroacetate component is known to have high water solubility, indicating potential for good bioavailability .
Result of Action
Based on its structural similarity to 1,2-dipalmitoyl-sn-glycero-3-phosphate, it may influence the structure and function of biological membranes, potentially affecting cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA. For instance, the trifluoroacetate component is highly mobile and ubiquitous in the environment, suggesting that environmental conditions could impact its distribution and activity .
Eigenschaften
IUPAC Name |
[(2S)-3-amino-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69NO4.C2HF3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-2(4,5)1(6)7/h33H,3-32,36H2,1-2H3;(H,6,7)/t33-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYNDUHOCTJAS-WAQYZQTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





